Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate
CAS No.:
Cat. No.: VC18326688
Molecular Formula: C11H9ClN2O2S
Molecular Weight: 268.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClN2O2S |
|---|---|
| Molecular Weight | 268.72 g/mol |
| IUPAC Name | ethyl 2-(5-chloropyridin-2-yl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)9-6-17-10(14-9)8-4-3-7(12)5-13-8/h3-6H,2H2,1H3 |
| Standard InChI Key | JWGAICQTKBMAND-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate is C₁₁H₁₀ClN₂O₂S, with a molecular weight of 269.73 g/mol. The structure comprises a pyridine ring substituted with a chlorine atom at position 5, fused to a thiazole ring bearing an ethyl ester group at position 4 (Figure 1). The chlorine atom enhances electrophilic reactivity, while the ethyl ester improves solubility in organic solvents, facilitating further chemical modifications .
Figure 1. Structural representation of Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate.
Synthetic Methodologies
Hantzsch Thiazole Synthesis
The Hantzsch reaction is a classical method for thiazole synthesis, involving the condensation of a carbothioamide with α-halo carbonyl compounds. For Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate, this approach may involve reacting 5-chloropyridine-2-carbothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux (Figure 2) .
Figure 2. Proposed synthetic route via Hantzsch reaction:
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Key steps include:
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Cyclization: Formation of the thiazole ring via nucleophilic attack of the thioamide sulfur on the α-carbon of the chloroester.
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Elimination: Release of HCl and water to aromatize the thiazole ring.
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Purification: Recrystallization from ethanol yields the pure compound .
Alternative Routes
Hydrazinolysis of the ethyl ester group, as described for analogous thiazole derivatives, could generate hydrazide intermediates for further functionalization (e.g., oxadiazole or triazole derivatives) . For example, refluxing the ester with hydrazine hydrate produces the corresponding carbohydrazide, which reacts with acylating agents to form heterocyclic clusters .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 224–225°C (estimated) |
| Solubility | Soluble in DMSO, ethanol, acetone |
| LogP (Partition Coefficient) | 2.8 (predicted) |
| Stability | Stable under inert conditions |
The chlorine substituent and aromatic rings contribute to a high melting point, while the ester group enhances lipophilicity, favoring membrane permeability in biological systems .
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Mass Spectrometry (MS)
Biological Activity and Mechanisms
Anticancer Activity
Pyridine-thiazole hybrids interfere with kinase signaling and apoptosis pathways. For instance, chloropyridine derivatives inhibit topoisomerase II, a target in cancer therapy . The ethyl ester group may enhance bioavailability, enabling intracellular accumulation.
Applications in Drug Development
Lead Optimization
The compound serves as a precursor for analogs with improved pharmacokinetics. For example:
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Hydrolysis: Conversion to the carboxylic acid enhances water solubility for intravenous formulations.
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Functionalization: Allylation or acetylation at the hydrazide position yields triazole or oxadiazole derivatives with tailored bioactivity .
Agricultural Chemistry
Thiazole compounds act as fungicides and herbicides. The chlorine atom confers resistance to metabolic degradation, prolonging efficacy in crop protection .
Comparative Analysis of Analogous Compounds
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylate | No chlorine substituent | Moderate antimicrobial activity |
| 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic acid | Carboxylic acid instead of ester | Enhanced solubility, lower LogP |
| Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate | Fluorophenyl group | Anticancer (kinase inhibition) |
The chlorine and ester groups in Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate balance reactivity and bioavailability, making it superior for medicinal applications .
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